molecular formula C6H5ClN4 B559664 6-Chloro-7-deazaguanine CAS No. 84955-31-7

6-Chloro-7-deazaguanine

货号: B559664
CAS 编号: 84955-31-7
分子量: 168.58 g/mol
InChI 键: VIVLSUIQHWGALQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine ( 84955-31-7), a derivative of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, is a key chemical intermediate in medicinal chemistry and drug discovery research . This compound is recognized for its role as a core structure in developing ATP-competitive kinase inhibitors . Scientific studies have identified 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of p21-activated kinase 4 (PAK4), an enzyme whose overexpression is strongly associated with various cancers, including breast, pancreatic, and gastric cancers . These inhibitors function by binding to the ATP-binding pocket of the kinase domain, competing with ATP and disrupting kinase signaling pathways that drive cell proliferation and tumor growth . The specific substitution pattern on the pyrrolopyrimidine core, particularly at the 2- and 4- positions, is critical for binding affinity and inhibitory potency, making 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine a versatile precursor for generating targeted compound libraries . The compound should be stored in a cool, dark place under an inert atmosphere (2-8°C) . As a safety precaution, this material may cause serious eye irritation (Hazard Statement H319), and researchers are advised to wear appropriate personal protective equipment . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVLSUIQHWGALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415906
Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84955-31-7
Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Step 1: Formation of 1,1-Dichloro-2-Cyano-4-Methoxy-1,3-Butadiene (IV)

  • Reactants : 2-Methyl-3,3-dichloroacrylonitrile (II) and trimethyl orthoformate (III).

  • Catalyst : Lewis acids (e.g., ZnCl₂, FeCl₃) at 0.5–10% mass ratio relative to II.

  • Solvents : Cyclohexane, tetrahydrofuran, or acetonitrile in a 4:1–8:1 mass ratio to II.

  • Conditions : 30–110°C for 2–8 hours.

This step achieves near-quantitative conversion, with the dichloro-methoxybutadiene intermediate (IV) isolated via distillation or crystallization.

Step 2: Cyclization to 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine (I)

  • Reactants : IV and formamidine acetate or hydrochloride.

  • Base : Sodium methoxide in methanol or tetrahydrofuran.

  • Conditions :

    • Addition phase : 0–50°C for 1–3 hours.

    • Cyclization phase : 50–110°C for 2–8 hours.

The reaction proceeds via a one-pot mechanism, eliminating HCl to form the fused pyrrolopyrimidine ring. Nuclear magnetic resonance (NMR) data confirm the structure, with characteristic signals at δ 8.59 (pyrimidine C-H) and δ 7.70/6.60 (pyrrole C-H).

Comparative Analysis of Methodologies

Parameter CN110386936B Method Hypothetical 2-Amine Route
Starting Material2-Methyl-3,3-dichloroacrylonitrile4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Key ReagentsFormamidine saltsNH₃, Pd catalysts
Yield90–91%Not reported
Purity>99%Hypothetical
Environmental ImpactLow waste generationHigh solvent use

化学反应分析

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various types of chemical reactions, including :

    Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution and Suzuki coupling reactions.

    Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s structure.

    Substitution Reactions: Common reagents include ammonia, formamidine, and various alkylating agents.

Major products formed from these reactions include derivatives that are used as intermediates in the synthesis of kinase inhibitors and other pharmaceutical compounds .

科学研究应用

Kinase Inhibitors

One of the primary applications of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is in the synthesis of kinase inhibitors. These inhibitors are critical in treating various diseases, particularly cancers. The compound's structure allows for modifications that enhance selectivity and potency against specific kinases involved in disease pathways. Notable examples include:

  • Ruxolitinib
  • Tofacitinib
  • Baricitinib

These drugs are used in the treatment of conditions such as rheumatoid arthritis and certain types of cancer, emphasizing the compound's relevance in therapeutic development .

Antiviral Agents

Research has indicated that derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibit antiviral properties. For instance, studies have shown its effectiveness against flaviviruses such as Zika virus and dengue virus . The structure of the compound allows for the design of new antiviral agents that can target these viruses effectively.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Derivatives have shown promise in inhibiting inflammatory pathways, which could lead to new treatments for inflammatory diseases .

Case Study 1: Development of Antiviral Agents

In a study investigating the antiviral activity of compounds based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, several derivatives were synthesized and tested against Zika virus and dengue virus. Compounds demonstrated significant antiviral activity, suggesting that modifications to the core structure could yield potent antiviral agents .

CompoundActivity Against ZIKVActivity Against DENV
Compound 1HighHigh
Compound 8ModerateHigh
Compound 11HighModerate

Case Study 2: Kinase Inhibitor Development

Research into kinase inhibitors derived from this compound has led to the discovery of new therapeutic agents targeting specific kinases involved in cancer progression. The ability to modify functional groups on the pyrrolo[2,3-d]pyrimidine core has been pivotal in enhancing drug efficacy while minimizing side effects .

作用机制

The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its role as a kinase inhibitor . It inhibits the activity of one or more of the Janus kinase (JAK) family of enzymes, thereby interfering with the JAK-STAT signaling pathway. This pathway is involved in cell division, death, and tumor formation processes. By inhibiting this pathway, the compound can help treat various diseases, including cancer and inflammatory conditions .

相似化合物的比较

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific structure and reactivity. Similar compounds include :

    7H-pyrrolo[2,3-d]pyrimidin-2-amine: Lacks the chlorine atom at the 4-position.

    5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Contains an iodine atom instead of chlorine.

    4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Contains a methoxy group instead of chlorine.

These similar compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their substituents, which can significantly affect their chemical properties and applications.

生物活性

4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS No. 84955-31-7) is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer and antiviral agent. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

The molecular formula for 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is C₆H₄ClN₃, with a molecular weight of 153.57 g/mol. The compound has been characterized by various physicochemical properties, including:

PropertyValue
Boiling PointNot specified
Molar Refractivity38.9
Log P (octanol/water)1.43 to 2.24
TPSA41.57 Ų
SolubilityHigh

Anticancer Activity

Recent studies have highlighted the potential of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine as a selective inhibitor of protein kinases involved in cancer progression, particularly CDK9/CyclinT and Haspin. In a series of experiments evaluating various derivatives, it was found that several compounds exhibited promising inhibitory activities:

  • CDK9/CyclinT : The most potent derivative demonstrated an IC50 value of 0.38 μM .
  • Haspin : Another derivative showed an IC50 value of 0.11 μM .

These findings suggest that derivatives of this compound could serve as valuable starting points for the development of new anticancer therapeutics .

Antiviral Activity

In addition to its anticancer properties, 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been investigated for its antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). A study identified several analogs with the 7H-pyrrolo[2,3-d]pyrimidine scaffold that exhibited significant antiviral effects:

  • Compounds derived from this scaffold showed over 90% protection against DENV in vitro.
  • Structural modifications at positions 4 and 7 were crucial for enhancing antiviral activity.

The mechanism of action remains to be fully elucidated; however, initial results indicate that these compounds may inhibit viral replication through interference with viral proteins .

Structure-Activity Relationships (SAR)

The SAR studies conducted on various derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine have provided insights into how different substituents affect biological activity:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances cytotoxicity and antiviral activity.
  • Substituent Positioning : Variations in substituent positioning significantly impact the efficacy against both cancer cell lines and viruses.
  • Core Structure Variability : The ability to replace the pyrrolo[2,3-d]pyrimidine core with other heterocycles like purines has been explored to create new chemotypes with improved biological profiles .

Synthesis Methods

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been optimized to achieve high yields and purity. A novel method involves a four-step reaction sequence that minimizes by-products and waste:

  • Starting Material : Ethyl 2-cyanoacetate is reacted with bromo compounds under controlled conditions.
  • Reaction Conditions : The use of ammonia in methanol facilitates the formation of the target compound with yields exceeding 90% .
  • Purification : The final product can be purified using silica gel chromatography without requiring additional purification steps .

Case Studies

Several case studies have demonstrated the application of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine in preclinical settings:

  • In Vivo Efficacy : Animal models treated with selected derivatives showed significant tumor reduction compared to controls.
  • Safety Profile : Toxicity assessments indicated manageable side effects at therapeutic doses, suggesting a favorable safety profile for further clinical development.

常见问题

Q. What are the standard synthetic routes for 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or chlorination of precursor molecules. A key method involves refluxing 2,6-diaminopyrimidin-4(3H)-one with aldehydes, followed by Boc protection and chlorination using phosphorus oxychloride (POCl₃) under acidic conditions .

  • Example protocol :
    • React 2,6-diaminopyrimidin-4(3H)-one with ω-substituted aldehydes.
    • Protect intermediates with tert-butoxycarbonyl (Boc) groups.
    • Chlorinate using POCl₃ in the presence of N,N-dimethylaniline (reflux, 4 hours), achieving ~33% yield after column purification .
  • Optimization tips :
    • Use freshly distilled POCl₃ to minimize side reactions.
    • Monitor reaction progress via TLC (Rf ~0.76 in MeOH/CHCl₃ 1:5) .

Q. How is the purity and structural integrity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine validated?

Characterization relies on multimodal spectroscopy :

  • ¹H/¹³C NMR : Key signals include δ 11.41 ppm (7-NH proton) and δ 153–150 ppm (pyrimidine carbons) .
  • HRMS : Confirm molecular weight (e.g., C₈H₆ClN₃ requires m/z 181.62) .
  • Elemental analysis : Match calculated vs. experimental values for C, H, N, and Cl (e.g., ±0.2% deviation) .

Advanced Research Questions

Q. How can substituent effects at the 4-position influence reactivity in downstream derivatization?

The chlorine atom at C4 is highly reactive, enabling substitutions with amines, thiols, or aryl groups.

  • Case study : Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine with substituted anilines in isopropanol/HCl yields N⁴-aryl derivatives (e.g., 61% yield for 3-bromo-4-fluoroaniline derivative) .
  • Mechanistic insight : Acidic conditions protonate the pyrimidine ring, enhancing nucleophilic attack at C4 .
  • Data contradiction : Yields vary significantly (27–94%) depending on electron-withdrawing/donating groups on the aryl amine .

Q. What strategies resolve discrepancies in biological activity data for kinase inhibitors derived from this scaffold?

Derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine show variable inhibition of EGFR, Her2, and CDK2 kinases .

  • Analytical approach :
    • Use enzyme-linked immunosorbent assays (ELISA) to quantify IC₅₀ values.
    • Validate binding modes via molecular docking (e.g., PyMOL, AutoDock) against kinase crystal structures .
  • Critical factor : Substituents at C6 (e.g., phenylethyl groups) enhance hydrophobic interactions in kinase active sites .

Q. How are solvent and catalyst systems optimized for Suzuki couplings involving this compound?

For C6 functionalization , Suzuki-Miyaura coupling is effective:

  • Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, THF/ethanol solvent (reflux, 12–48 hours) .
  • Yield improvements :
    • Pre-dry solvents to avoid hydrolysis of boronic acids.
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 5 minutes at 120°C) .

Q. What advanced analytical methods address challenges in quantifying trace impurities?

  • HPLC-DAD/UV : Use a C18 column with methanol/water (70:30) mobile phase (retention time ~8.2 minutes) .
  • LC-MS/MS : Detect impurities at ppm levels (e.g., chlorinated byproducts) via MRM transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-7-deazaguanine
Reactant of Route 2
Reactant of Route 2
6-Chloro-7-deazaguanine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。